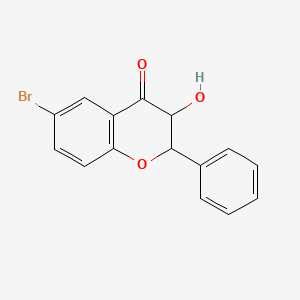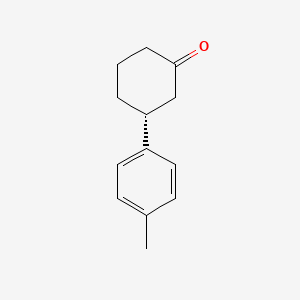![molecular formula C11H15BrN2O4 B12580812 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide CAS No. 602330-87-0](/img/structure/B12580812.png)
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core with an acetyloxyethoxy substituent and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium core, followed by the introduction of the acetyloxyethoxy and carbamoyl groups. The final step involves the bromination to form the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. These methods are designed to meet the demands of various applications, from research to commercial use.
Analyse Des Réactions Chimiques
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The acetyloxyethoxy group may facilitate its binding to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide stands out due to its unique combination of functional groups. Similar compounds include:
1-{[2-(Hydroxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide: Lacks the acetyloxy group, leading to different reactivity and applications.
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium chloride: Substitutes bromide with chloride, affecting its solubility and reactivity.
These comparisons highlight the distinct properties and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
602330-87-0 |
|---|---|
Formule moléculaire |
C11H15BrN2O4 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
2-[(3-carbamoylpyridin-1-ium-1-yl)methoxy]ethyl acetate;bromide |
InChI |
InChI=1S/C11H14N2O4.BrH/c1-9(14)17-6-5-16-8-13-4-2-3-10(7-13)11(12)15;/h2-4,7H,5-6,8H2,1H3,(H-,12,15);1H |
Clé InChI |
QDNIDLOIIWABFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


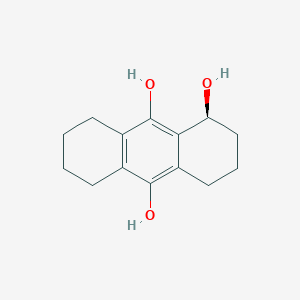

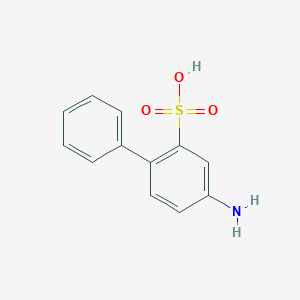
silane](/img/structure/B12580749.png)
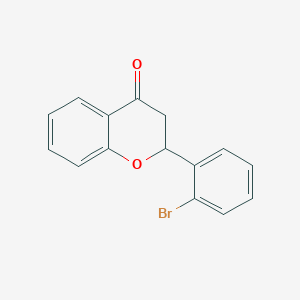
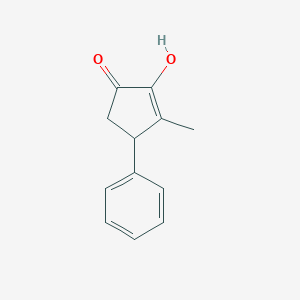

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)


![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
